![molecular formula C19H17N3O3S B2621174 1-(3,5-dimethylphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one CAS No. 946214-98-8](/img/structure/B2621174.png)
1-(3,5-dimethylphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one
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Overview
Description
1-(3,5-dimethylphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one, also known as DNTBPO, is a chemical compound that belongs to the pyrazinone family. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mechanism of Action
1-(3,5-dimethylphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one works by undergoing a nucleophilic substitution reaction with thiols, resulting in the formation of a fluorescent product. The reaction is specific for thiols and does not react with other biomolecules, such as amino acids, peptides, and proteins. The fluorescence of 1-(3,5-dimethylphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one is highly sensitive to the local environment, such as pH, polarity, and viscosity, making it a versatile tool for studying biological processes.
Biochemical and Physiological Effects
1-(3,5-dimethylphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one has been shown to have minimal toxicity and does not have any known biochemical or physiological effects. It is a non-invasive tool for studying biological processes and has been used in a variety of cell-based and animal studies.
Advantages and Limitations for Lab Experiments
1-(3,5-dimethylphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one has several advantages for lab experiments, including its high selectivity for thiols, sensitivity to local environment, and minimal toxicity. However, it also has some limitations, such as its limited water solubility and potential interference with other fluorescent probes.
Future Directions
There are several future directions for the use of 1-(3,5-dimethylphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one in scientific research. One potential application is in the study of redox signaling, which plays a crucial role in various biological processes, such as aging, cancer, and neurodegenerative diseases. 1-(3,5-dimethylphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one could be used to study the dynamics of thiols in redox signaling pathways and their role in disease progression. Another potential application is in the development of new therapeutics for diseases that involve thiols, such as cystic fibrosis and HIV. 1-(3,5-dimethylphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one could be used to screen for compounds that target thiols and have therapeutic potential.
Synthesis Methods
The synthesis of 1-(3,5-dimethylphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one involves the condensation of 3,5-dimethylphenylhydrazine and 3-nitrobenzyl chloride, followed by the addition of thioacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is purified by recrystallization.
Scientific Research Applications
1-(3,5-dimethylphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one has been used in scientific research as a fluorescent probe for the detection of thiols. Thiols are important biomolecules that play a crucial role in various biological processes, such as redox signaling, enzyme catalysis, and protein folding. 1-(3,5-dimethylphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one is highly selective for thiols and has been shown to be a useful tool for the detection of thiols in biological samples.
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(3-nitrophenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-8-14(2)10-17(9-13)21-7-6-20-18(19(21)23)26-12-15-4-3-5-16(11-15)22(24)25/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAJSRBZZZCGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one |
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